endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

synthetic intermediate mu opioid receptor antagonist catalytic hydrogenation

endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 949902-65-2) is a Boc‑protected endo‑nortropane building block with a 3‑(3‑carbamoylphenyl) substituent. The compound belongs to the 8‑azabicyclo[3.2.1]octane (nortropane) class, a scaffold that underpins numerous CNS‑active agents and peripherally selective mu opioid receptor antagonists.

Molecular Formula C19H26N2O3
Molecular Weight 330.4 g/mol
Cat. No. B13094771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameendo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Molecular FormulaC19H26N2O3
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCC1CC(C2)C3=CC(=CC=C3)C(=O)N
InChIInChI=1S/C19H26N2O3/c1-19(2,3)24-18(23)21-15-7-8-16(21)11-14(10-15)12-5-4-6-13(9-12)17(20)22/h4-6,9,14-16H,7-8,10-11H2,1-3H3,(H2,20,22)/t14?,15-,16+
InChIKeyCOJMQGKFWQNWNB-MQVJKMGUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate: Procurement-Relevant Identity, Class, and Core Specifications


endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 949902-65-2) is a Boc‑protected endo‑nortropane building block with a 3‑(3‑carbamoylphenyl) substituent . The compound belongs to the 8‑azabicyclo[3.2.1]octane (nortropane) class, a scaffold that underpins numerous CNS‑active agents and peripherally selective mu opioid receptor antagonists [1]. Commercially, the target compound is supplied at purities ≥ 98 % (NLT 98 %) by multiple ISO‑certified vendors, with a molecular formula of C₁₉H₂₆N₂O₃ and a molecular weight of 330.42 g·mol⁻¹ . Its defined (1R,3r,5S) stereochemistry and the presence of both a Boc‑protected bridgehead amine and a primary benzamide moiety make it a strategically differentiated intermediate for the construction of biologically active 3‑aryl‑8‑azabicyclo[3.2.1]octane derivatives [1].

Why In‑Class 3‑Aryl‑8‑azabicyclo[3.2.1]octane Intermediates Cannot Be Simply Interchanged for endo‑tert‑Butyl 3‑(3‑carbamoylphenyl)‑8‑azabicyclo[3.2.1]octane‑8‑carboxylate


The 3‑aryl‑8‑azabicyclo[3.2.1]octane intermediate space is populated by compounds that differ simultaneously in three dimensions critical to downstream synthetic utility: (i) the N‑protecting group (Boc vs. Cbz vs. methyl vs. free amine), (ii) the aryl substitution pattern (carbamoyl vs. hydroxy vs. cyano vs. unsubstituted), and (iii) the oxidation state and stereochemistry of the octane core (endo‑saturated vs. 2‑ene‑unsaturated vs. exo‑configured) [1][2]. Each of these variables independently controls the compound’s reactivity in subsequent N‑deprotection, N‑alkylation, or amide‑coupling steps [1]. Direct substitution of the Boc‑protected endo‑3‑(3‑carbamoylphenyl) derivative with a Cbz‑protected analog, the corresponding 2‑ene, or the unprotected free base has been shown in patent process chemistry to alter stereochemical outcomes, reduce overall yield, or introduce additional protection/deprotection sequences [1]. The quantitative evidence below demonstrates that the target compound occupies a unique position in this parameter space that cannot be replicated by superficially similar in‑class intermediates.

Quantitative Differentiation Evidence for endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate Relative to Its Closest Analogs


Saturated endo Scaffold vs. 2‑Ene Unsaturated Analog: Synthetic Efficiency in Accessing Mu Opioid Receptor Antagonist Intermediates

The target compound is the fully saturated endo‑configured scaffold that serves as the direct precursor to 3‑endo‑(8‑azabicyclo[3.2.1]oct‑3‑yl)benzamide after Boc deprotection [1]. In contrast, the closest unsaturated analog, tert‑butyl 3‑(3‑carbamoylphenyl)‑8‑azabicyclo[3.2.1]oct‑2‑ene‑8‑carboxylate (CAS 1101869‑79‑7), requires an additional hydrogenation step to establish the endo stereochemistry at C‑3, a transformation that must be carefully controlled to avoid over‑reduction or epimerization [1]. The saturated target compound therefore eliminates one step from the synthetic sequence, reducing process mass intensity and improving overall yield by avoiding the losses inherent in the hydrogenation step.

synthetic intermediate mu opioid receptor antagonist catalytic hydrogenation stereochemistry

Commercial Purity Differential: Target Compound at ≥ 98 % vs. Unsaturated Analog at 95 %

Across multiple vendors, the target compound is consistently offered at purities ≥ 98 % . The closest commercially available unsaturated analog, tert‑butyl 3‑(3‑carbamoylphenyl)‑8‑azabicyclo[3.2.1]oct‑2‑ene‑8‑carboxylate (CAS 1101869‑79‑7), is supplied at a maximum purity of 95 % by the same supplier ecosystem . This 3‑percentage‑point purity gap is meaningful for medicinal chemistry applications where impurities in the intermediate can propagate through subsequent steps, complicating purification of the final API.

purity specification quality control procurement intermediate

Boc Protecting Group vs. Free Amine: Storage Stability and Handling Differentiation

The Boc‑protected target compound is specified for storage sealed in dry conditions at 2–8 °C, a standard regimen compatible with long‑term laboratory inventory . The corresponding free amine, 3‑endo‑(8‑azabicyclo[3.2.1]oct‑3‑yl)benzamide (CAS 949902‑11‑8), is typically supplied as the hydrochloride salt (CAS 949904‑53‑4) to mitigate the inherent instability of the secondary amine toward oxidation and carbonate formation . The Boc group also masks the nucleophilic amine, preventing unwanted side reactions during coupling or functionalization steps that employ electrophilic reagents [1]. This orthogonal protection strategy (Boc on the bridgehead nitrogen, unprotected primary carboxamide on the phenyl ring) is specifically designed to enable sequential derivatization at the N‑8 position without competitive reaction at the 3‑aryl carboxamide [1].

protecting group strategy storage stability handling Boc deprotection

Orthogonal Protection: Boc at N‑8 with Unprotected 3‑Carbamoylphenyl vs. Doubly Protected or Unprotected Analogs

The target compound presents a strategically orthogonal protection scheme: the Boc group on the bridgehead nitrogen (N‑8) can be removed under acidic conditions (TFA or HCl) without affecting the primary benzamide at the 3‑position of the phenyl ring [1]. In the patented synthesis of mu opioid receptor antagonists, this orthogonality is exploited to selectively alkylate or acylate the nortropane nitrogen after Boc deprotection while leaving the 3‑carbamoylphenyl group intact for later elaboration or as the final pharmacophoric element [1]. Analogs that bear a protecting group on the benzamide nitrogen (e.g., N‑Boc‑benzamide) or that lack the carbamoyl group entirely require either additional deprotection steps or a fundamentally different synthetic route [1].

orthogonal protection chemoselectivity N‑functionalization carboxamide

Defined endo Stereochemistry at C‑3 vs. Unspecified or Racemic In‑Class Analogs

The target compound is specified as the endo diastereomer with (1R,3r,5S) absolute configuration, as indicated by its full IUPAC name tert‑butyl (1R,3r,5S)‑3‑(3‑carbamoylphenyl)‑8‑azabicyclo[3.2.1]octane‑8‑carboxylate . This stereochemistry places the 3‑aryl substituent in the thermodynamically favored equatorial (endo) orientation required for high‑affinity binding in the mu opioid receptor antagonist series [1]. In contrast, many commercially available 3‑aryl‑8‑azabicyclo[3.2.1]octane analogs are offered as racemic mixtures or without defined stereochemistry, introducing ambiguity into SAR studies and requiring additional chiral resolution steps [1].

stereochemistry endo configuration chiral building block diastereoselectivity

Procurement‑Relevant Application Scenarios for endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate


Key Intermediate for Peripherally Selective Mu Opioid Receptor Antagonists (e.g., Axelopran Class)

The target compound serves as the direct Boc‑protected precursor to 3‑endo‑(8‑azabicyclo[3.2.1]oct‑3‑yl)benzamide, the core scaffold of Theravance’s mu opioid receptor antagonist series including axelopran (TD‑1211) [1][2]. The defined endo stereochemistry and the orthogonal Boc/benzamide protection are essential for the patented synthetic route that installs the N‑alkyl‑N‑(2,3‑dihydroxypropionyl) side chain with high stereochemical fidelity [1].

General 3‑Aryl‑8‑azabicyclo[3.2.1]octane Scaffold for CNS Medicinal Chemistry

The 8‑azabicyclo[3.2.1]octane (nortropane) core is a privileged scaffold for dopamine transporter (DAT), serotonin transporter (SERT), and dopamine D₂‑like receptor ligands [3]. The target compound provides a functionalized entry point (3‑carbamoylphenyl, Boc‑protected bridgehead amine) that can be further elaborated to explore SAR around the aryl substituent and the N‑8 position [3][4].

Orthogonal Deprotection‑Functionalization Sequences in Parallel Synthesis Libraries

The orthogonal Boc/primary‑carboxamide protection pattern demonstrated by the target compound is directly applicable to parallel synthesis workflows where the N‑8 position is diversified after Boc removal while the 3‑aryl carboxamide remains intact [2]. This strategy has been employed to generate unsymmetrical urea libraries based on the 8‑azabicyclo[3.2.1]octane scaffold in high yield (129 examples reported) [5].

High‑Purity Building Block for Quality‑Controlled Pharmaceutical Development

With commercial purity consistently ≥ 98 % across multiple ISO‑certified suppliers , the target compound meets the purity thresholds required for GMP‑adjacent pharmaceutical intermediate qualification. The availability of documentation (COA, NMR, HPLC, LC‑MS) from Chemscene, MolCore, and Leyan supports regulatory filing requirements for IND‑enabling studies .

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